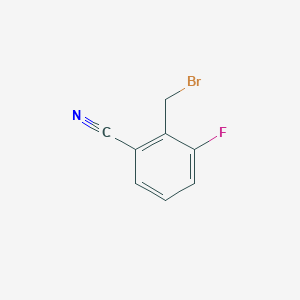

2-(Bromomethyl)-3-fluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKKUQZIPJBLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630237 | |

| Record name | 2-(Bromomethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635723-84-1 | |

| Record name | 2-(Bromomethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Synthetic Intermediate in Organic Chemistry

The utility of 2-(Bromomethyl)-3-fluorobenzonitrile in organic synthesis stems from the distinct reactivity of its functional groups. musechem.com It is classified as a versatile synthetic intermediate, primarily because the bromomethyl group is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions. musechem.com This allows for the facile introduction of a wide range of functionalities, including amines, alcohols, and thiols, thereby forming new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

The nitrile group (-C≡N) is also a valuable functional handle. It can undergo various transformations, such as reduction to a primary amine (aminomethyl group) or hydrolysis to a carboxylic acid. These transformations are fundamental in organic synthesis for building more complex molecular scaffolds.

Furthermore, the fluorine atom at the 3-position exerts a significant electronic influence on the aromatic ring. Its strong electron-withdrawing nature can affect the reactivity of the ring and the adjacent functional groups, a feature that synthetic chemists can exploit to direct reactions or modify the properties of the resulting molecules. chemimpex.com This combination of reactive sites makes this compound a prized component for constructing diverse and complex organic compounds. musechem.com

| Functional Group | Common Reactions | Synthetic Utility |

| Bromomethyl (-CH₂Br) | Nucleophilic Substitution | Attachment of various nucleophiles (e.g., amines, alkoxides, thiolates) to form larger molecules. |

| Nitrile (-C≡N) | Reduction, Hydrolysis, Cycloaddition | Conversion to amines, carboxylic acids, or heterocyclic systems. |

| Fluorine (-F) | Electronic Modulation | Influences reactivity and properties of the molecule and its derivatives. |

Relevance in Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, 2-(Bromomethyl)-3-fluorobenzonitrile is recognized as a valuable building block for the synthesis of novel therapeutic agents. musechem.com The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Fluorine can improve metabolic stability, increase binding affinity to biological targets, and enhance membrane permeability, all of which are critical factors in drug design. chemimpex.com

This compound serves as a key intermediate for creating libraries of molecules for biological screening and for conducting structure-activity relationship (SAR) studies. musechem.com By systematically modifying the this compound core, medicinal chemists can investigate how structural changes affect a compound's biological activity, leading to the optimization of lead compounds.

While specific, publicly disclosed drug development programs directly utilizing the this compound scaffold are not extensively detailed in the literature, its isomers and related fluorinated benzyl (B1604629) bromides are integral to the synthesis of various targeted therapies, including kinase and PARP inhibitors. nih.gov The unique arrangement of functional groups in this compound makes it a compound of high interest for creating novel molecular entities with potential applications in areas such as oncology and inflammatory diseases. chemimpex.com

Overview of Research Trajectories Involving 2 Bromomethyl 3 Fluorobenzonitrile

Nucleophilic Substitution Reactions

The core reactivity of this compound is dominated by nucleophilic substitution at the benzylic carbon. The C-Br bond is polarized, rendering the carbon atom electrophilic and prone to attack by a wide range of nucleophiles. As a primary benzylic halide, it can undergo substitution via both S(_N)1 and S(_N)2 pathways, although the S(_N)2 mechanism is generally favored for primary halides.

Reactions at the Bromomethyl Group

The bromomethyl moiety is an excellent electrophilic site, readily participating in reactions with various nucleophiles to displace the bromide leaving group.

One of the most well-established methods for converting primary alkyl halides to primary amines is the Gabriel synthesis. pearson.comwikipedia.org This method employs the potassium salt of phthalimide (B116566) as an ammonia (B1221849) surrogate. The phthalimide anion acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group in an S(_N)2 reaction to form an N-benzylphthalimide intermediate. pearson.comnrochemistry.com Subsequent cleavage of the phthalimide group, typically with hydrazine (B178648) (the Ing-Manske procedure), liberates the primary amine, yielding 2-(aminomethyl)-3-fluorobenzonitrile (B12974557). wikipedia.orgnrochemistry.com This method is advantageous as it prevents the over-alkylation that often plagues amine synthesis using ammonia. wikipedia.orgmasterorganicchemistry.com

Figure 1: General scheme for the synthesis of 2-(aminomethyl)-3-fluorobenzonitrile via the Gabriel synthesis.

Ethers can be synthesized from this compound using the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the displacement of the bromide by an alkoxide or phenoxide nucleophile. libretexts.orgchem-station.com Being a primary halide, this compound is an ideal substrate for this S(_N)2 reaction, which minimizes competing elimination reactions. masterorganicchemistry.comlibretexts.org

Esters are formed when this compound reacts with a carboxylate salt. The carboxylate anion serves as the nucleophile, attacking the benzylic carbon to displace the bromide and form a new C-O bond. This method is a standard procedure for the esterification of carboxylic acids using reactive alkyl halides. nih.gov

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Product Type | General Product Structure |

|---|---|---|---|

| This compound | Sodium Ethoxide (NaOEt) | Ether | 2-((Ethoxymethyl)-3-fluorobenzonitrile |

| This compound | Sodium Phenoxide (NaOPh) | Ether | 2-((Phenoxymethyl)-3-fluorobenzonitrile |

| This compound | Sodium Acetate (NaOAc) | Ester | (2-Cyano-6-fluorobenzyl) acetate |

The reactivity of the bromomethyl group extends to a variety of other heteroatom-based nucleophiles. For instance, reaction with fluoride (B91410) ions can be used to synthesize the corresponding fluorinated compound. nih.govrsc.orgresearchgate.net Other common nucleophiles include:

Thiols/Thiolates (RS⁻): Reaction with thiolates leads to the formation of thioethers (sulfides).

Azide (N₃⁻): This reaction produces benzyl (B1604629) azides, which are useful precursors for the synthesis of amines (via reduction) or triazoles (via click chemistry).

Cyanide (CN⁻): Although the parent molecule already contains a nitrile group, reaction with a cyanide salt would lead to the formation of a dinitrile compound.

Influence of Fluorine and Nitrile Groups on Reactivity

The presence of the fluorine and nitrile substituents on the benzene (B151609) ring significantly influences the reactivity of the bromomethyl group through their electronic effects.

Inductive Effect (-I): Both fluorine and the cyano group are strongly electronegative, exerting a powerful electron-withdrawing inductive effect. nih.gov This effect pulls electron density away from the benzene ring and, consequently, from the benzylic carbon. This increased electrophilicity of the benzylic carbon makes it more susceptible to attack by nucleophiles, thereby accelerating S(_N)2 reactions.

Mesomeric (Resonance) Effect (±M):

The nitrile group is a strong -M group, withdrawing electron density from the aromatic ring via resonance. This further deactivates the ring and enhances the electrophilic character of the benzylic position.

Fluorine exhibits a dual role. While it is strongly electron-withdrawing inductively (-I), it can also act as a weak π-donor (+M effect) by donating a lone pair of electrons into the ring. researchgate.netwikipedia.org However, for halogens, the inductive effect is generally considered to dominate their influence on reactivity in substitution reactions at a benzylic position. csbsju.edu

The combined strong electron-withdrawing nature of these two groups has a pronounced effect on the reaction mechanism. By destabilizing any potential positive charge development on the benzylic carbon, these groups strongly disfavor an S(_N)1 pathway, which proceeds through a carbocation intermediate. Conversely, the enhanced electrophilicity of the benzylic carbon favors the concerted S(_N)2 mechanism.

Cross-Coupling Reactions

While nucleophilic substitution is the primary mode of reactivity, the C(sp³)-Br bond in this compound can also participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.

Various palladium- and copper-catalyzed protocols have been developed for the cross-coupling of benzylic bromides with a range of partners:

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. Copper-catalyzed Suzuki-Miyaura type cross-couplings of benzyl bromides with arylboronic acids have been successfully used to synthesize diarylalkanes. researchgate.net While challenging, sp²–sp³ couplings involving ortho-substituted anilines have been developed, showcasing the potential for complex molecule synthesis. nih.govrsc.org

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an organohalide, catalyzed by palladium and copper complexes. libretexts.orgwikipedia.orgorganic-chemistry.org While traditionally used for sp² halides, methods for the coupling of sp³ halides like benzyl bromides have been reported, providing access to benzyl alkynes. rsc.orgthieme-connect.com

Kumada-Corriu Coupling: This reaction utilizes Grignard reagents (organomagnesium halides) to couple with organohalides. Palladium-catalyzed versions have been developed for the reaction of secondary benzylic bromides with aryl and alkenyl Grignard reagents. acs.org

Other Couplings: Benzylic halides can also couple with diazoesters, organozinc reagents, and other organometallic species under palladium catalysis. acs.orgnih.gov The presence of the nitrile group on this compound is generally tolerated in many palladium-catalyzed cross-coupling reactions. rsc.org

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd or Cu catalyst, Base | Diarylmethane derivative |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Benzyl alkyne derivative |

| Kumada-Corriu | Grignard Reagent (ArMgBr) | Pd or Ni catalyst | Diarylmethane derivative |

| Negishi | Organozinc Reagent | Pd or Ni catalyst | Diarylmethane derivative |

Palladium-Catalyzed Coupling Reactions

The presence of a benzylic bromide group makes this compound an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a halide and a terminal alkyne, typically utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org While direct examples involving this compound are not extensively detailed, the reactivity of analogous pseudobenzylic halides provides a strong precedent for its successful participation in such reactions. nih.gov

For instance, the palladium-catalyzed coupling of 2-(chloromethyl)-2,1-borazaronaphthalene, a pseudobenzylic halide, with various terminal alkynes demonstrates the feasibility of this transformation. nih.gov The reaction proceeds under relatively mild conditions, affording the corresponding propargyl-substituted products in good to excellent yields. This suggests that this compound would similarly react with terminal alkynes to yield 2-(prop-2-yn-1-yl)-3-fluorobenzonitrile derivatives, which are valuable precursors for more complex heterocyclic structures.

Table 1: Representative Conditions for Sonogashira-Type Coupling of a Pseudobenzylic Halide with Terminal Alkynes nih.gov Reaction performed on 2-(chloromethyl)-2,1-borazaronaphthalene as an analogue.

| Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 94 |

| 1-Ethynyl-4-fluorobenzene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 91 |

| 1-Ethynylcyclohexene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 89 |

| 3,3-Dimethyl-1-butyne | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 78 |

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.govorganic-chemistry.org This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.govorganic-chemistry.org For fluorobenzonitrile derivatives, this reaction provides a key pathway for introducing aryl, heteroaryl, or alkyl substituents.

While the primary application of Suzuki coupling involves sp²-hybridized carbon-halide bonds (e.g., aryl bromides), its use with sp³-hybridized benzylic halides is also established. nih.govresearchgate.net The reaction of this compound with various boronic acids or esters would be expected to yield diarylmethane or related structures. Studies on analogous systems, such as the coupling of 2-(chloromethyl)-2,1-borazaronaphthalene with potassium aryltrifluoroborates, have shown this transformation to be highly efficient. nih.gov These reactions typically employ a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling of a Pseudobenzylic Halide with Potassium Aryltrifluoroborates nih.gov Reaction performed on 2-(chloromethyl)-2,1-borazaronaphthalene as an analogue.

| Boron Reagent | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Potassium phenyltrifluoroborate | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene/H₂O | 90 |

| Potassium (4-methoxyphenyl)trifluoroborate | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene/H₂O | 92 |

| Potassium (4-formylphenyl)trifluoroborate | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene/H₂O | 85 |

| Potassium (thiophen-2-yl)trifluoroborate | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene/H₂O | 79 |

Other Metal-Catalyzed Transformations

Beyond the well-established Sonogashira and Suzuki-Miyaura reactions, the structural motifs within this compound are amenable to a range of other metal-catalyzed transformations. The benzylic bromide can participate in other cross-coupling reactions, such as Stille coupling (with organostannanes) or Negishi coupling (with organozinc reagents). Furthermore, the C–F bond on the aromatic ring, while generally robust, can be activated for functionalization under specific catalytic conditions, a topic of growing interest in synthetic chemistry. rsc.org However, specific examples of these transformations applied directly to this compound are not widely reported in the literature.

Nitrile Group Transformations

The nitrile (-C≡N) group is a versatile functional group that can be converted into several other important chemical moieties, primarily through hydrolysis and reduction reactions.

The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids or amides, depending on the reaction conditions. libretexts.org This transformation can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis : When heated with an aqueous acid, such as hydrochloric acid or sulfuric acid, the nitrile group of this compound would be hydrolyzed. libretexts.org The reaction proceeds through the initial formation of an amide intermediate, which is subsequently hydrolyzed further to the corresponding carboxylic acid. The final product under these conditions would be 2-(bromomethyl)-3-fluorobenzoic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis : Alternatively, heating the nitrile with an aqueous base, like sodium hydroxide, also effects hydrolysis. libretexts.org In this case, the reaction yields the carboxylate salt, in this case, sodium 2-(bromomethyl)-3-fluorobenzoate, and ammonia gas is evolved. libretexts.org Subsequent acidification of the reaction mixture would provide the free carboxylic acid. libretexts.org

The choice between acidic or basic conditions often depends on the stability of other functional groups within the molecule.

The nitrile group can be readily reduced to a primary amine (-CH₂NH₂), a transformation of significant synthetic utility. libretexts.org This reduction can be accomplished using several methods:

Catalytic Hydrogenation : This method involves the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst. libretexts.org Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. libretexts.orgresearchgate.net This process would convert this compound to (2-(aminomethyl)-6-fluorophenyl)methyl bromide. Care must be taken, as the benzylic bromide could potentially undergo hydrogenolysis (cleavage of the C-Br bond).

Chemical Reduction : Potent reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines. libretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). A potential complication is the formation of secondary amines as byproducts, which can sometimes be suppressed by the addition of ammonia or by using specific reaction conditions. researchgate.net

Table 3: Common Reagents for Nitrile Group Transformations

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Acid Hydrolysis | H₂O, H₂SO₄ or HCl, heat | Carboxylic Acid (-COOH) |

| Base Hydrolysis | 1. NaOH or KOH, H₂O, heat; 2. H₃O⁺ | Carboxylic Acid (-COOH) |

| Reduction (Catalytic) | H₂ (g), Pd/C or Raney Ni | Primary Amine (-CH₂NH₂) |

| Reduction (Chemical) | 1. LiAlH₄, Et₂O or THF; 2. H₂O | Primary Amine (-CH₂NH₂) |

Aromatic Ring Modifications

Electrophilic Aromatic Substitution (considering deactivation/directing effects)

All three substituents exert an electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards attack by electrophiles, making EAS reactions substantially slower compared to unsubstituted benzene. lumenlearning.com

Fluoro Group (-F): Halogens are a unique class of substituents. The fluorine atom is highly electronegative, strongly withdrawing electron density through the sigma bond (-I effect), which deactivates the ring. However, it can donate lone-pair electron density into the ring through resonance (+R effect). This resonance effect stabilizes the carbocation intermediate (the sigma complex) for attack at the ortho and para positions. organicchemistrytutor.comlibretexts.org Consequently, the fluoro group is a deactivating, ortho, para-director.

Nitrile Group (-CN): The cyano group is a powerful deactivating group. It withdraws electron density strongly through both induction (-I) and resonance (-R) effects. libretexts.org This deactivation is pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site for electrophilic attack. The nitrile group is thus a strong deactivator and a meta-director. libretexts.org

The combination of these three deactivating groups renders the aromatic ring of this compound highly electron-deficient and thus very unreactive towards electrophilic substitution. Furthermore, the directing effects of the substituents are in conflict: the -F and -CH₂Br groups direct to positions ortho and para to themselves, while the -CN group directs meta to itself. In such cases, the strongest activating group (or weakest deactivator) typically governs the position of substitution, but with three deactivating groups, predicting a single major product is difficult and harsh reaction conditions would be required, likely leading to a mixture of products. youtube.com

Nucleophilic Aromatic Substitution (influenced by fluorine and nitrile)

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, proceeding via a mechanism distinct from the more common EAS reactions. The SNAr mechanism is favored on electron-poor aromatic rings containing a good leaving group. libretexts.org

The reactivity of this compound towards SNAr is primarily influenced by two key features: the fluorine atom and the nitrile group.

Fluorine as a Leaving Group: The fluorine atom at the C3 position can act as a leaving group. In the context of SNAr, fluoride is an excellent leaving group because the high electronegativity of fluorine polarizes the C-F bond and facilitates the initial rate-determining nucleophilic attack on the carbon atom. youtube.com

Influence of Electron-Withdrawing Groups: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex, and thus the rate of the reaction, is greatly enhanced by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, particularly when they are positioned ortho or para to the leaving group. libretexts.org

In this compound, the ring is rendered highly electrophilic (electron-poor) by the cumulative inductive effects of the -F, -CN, and -CH₂Br substituents. The nitrile group is a particularly potent EWG. However, its position at C1 is meta with respect to the fluorine leaving group at C3. While the -CN group strongly activates the ring towards nucleophilic attack through its powerful inductive withdrawal of electron density, its meta position prevents it from stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.org Resonance stabilization is most effective when the EWG is ortho or para to the site of attack, allowing the negative charge to be delocalized onto the substituent. libretexts.org

Therefore, while SNAr reactions on this compound are possible due to the presence of a good leaving group and strong inductive activation from the nitrile group, the reaction is likely to be less facile than in isomers where the nitrile group is positioned ortho or para to the fluorine atom.

Applications of 2 Bromomethyl 3 Fluorobenzonitrile in Complex Molecule Synthesis

Building Block in Pharmaceutical Synthesis

In medicinal chemistry and pharmaceutical development, 2-(Bromomethyl)-3-fluorobenzonitrile serves as a key intermediate for the synthesis of bioactive molecules and novel therapeutic agents. google.com Its distinct functional groups allow for the strategic introduction of the fluorobenzonitrile moiety into larger structures, which is often pursued to enhance biological activity or improve pharmacokinetic properties. The compound's stability and reactivity make it a reliable tool for researchers exploring structure-activity relationships in drug discovery. google.com

Precursors for Radioligands (e.g., for PET imaging)

The synthesis of radioligands for Positron Emission Tomography (PET) imaging is a critical area where this compound finds application. PET is a noninvasive imaging technique used to visualize and measure metabolic processes and receptor density in the body. The compound is listed as a chemical intermediate in the development of pyrazolo[3,4-d]pyrimidine derivatives, which are designed as antagonists for adenosine (B11128) A2A receptors. google.com These antagonists are intended for use in PET imaging to study receptors associated with various diseases. google.com The presence of the fluorine atom in the molecule is particularly relevant, as the fluorine-18 (B77423) isotope (¹⁸F) is a commonly used positron emitter in PET radiopharmaceuticals due to its favorable decay properties.

Intermediates for Drug Candidates (e.g., Alzheimer's disease treatment)

While the broader class of fluorinated benzonitriles serves as important scaffolds in drug discovery, the specific role of this compound as an intermediate for drug candidates targeting conditions like Alzheimer's disease is an area of specialized research. Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of β-amyloid plaques and hyperphosphorylated tau protein. The development of small molecules that can modulate these pathways is a key focus of therapeutic research. The utility of reactive intermediates like this compound lies in their ability to be incorporated into novel molecular structures designed to interact with biological targets implicated in the disease.

Synthesis of Enzyme Inhibitors (e.g., GLUT1 inhibitors)

Enzyme inhibitors are crucial in treating numerous diseases, including cancer. Cancer cells often exhibit increased glucose uptake to fuel their rapid proliferation, a process facilitated by glucose transporters (GLUTs), with GLUT1 being a prominent isoform. Consequently, GLUT1 has emerged as a promising target for anticancer therapies. The design of small-molecule GLUT1 inhibitors is an active field of research. Chemical building blocks like this compound provide a scaffold that can be elaborated through chemical synthesis to create novel compounds for screening as potential enzyme inhibitors. google.com

Development of Receptor Agonists/Antagonists (e.g., mGluR5, dopamine (B1211576) D2)

Metabotropic glutamate (B1630785) receptor 5 (mGluR5) and dopamine D2 receptors are important targets in the central nervous system for treating neuropsychiatric and neurodegenerative disorders. The development of selective agonists or antagonists for these receptors is a key objective in neuroscience drug discovery. Fluorobenzonitrile-containing compounds have been successfully developed as high-affinity ligands for mGluR5, including those used in PET imaging studies. The structural motif provided by this compound is suitable for the synthesis of novel ligands aimed at modulating the activity of these and other G-protein coupled receptors. google.com

| Application Area | Target Class/Molecule | Research Context |

| Radioligands | Adenosine A2A Receptor Antagonists | Development of tracers for PET imaging studies. google.com |

| Drug Candidates | CNS-related targets | Synthesis of novel compounds for neurodegenerative diseases. |

| Enzyme Inhibitors | Glucose Transporter 1 (GLUT1) | Design of anticancer agents that block glucose uptake. |

| Receptor Ligands | mGluR5, Dopamine D2 | Creation of modulators for neuropsychiatric disorders. |

Synthesis of Advanced Organic Materials

Beyond pharmaceuticals, functionalized aromatic compounds are essential in materials science for creating advanced organic materials with tailored properties.

Polymer Chemistry Applications

While specific applications of this compound in polymer chemistry are not extensively documented in public literature, its structural isomers are known to be used in this field. For example, related bromomethyl-fluorobenzonitrile compounds serve as intermediates in the formulation of specialty polymers and coatings to enhance properties such as durability and environmental resistance. The reactive bromomethyl group allows the molecule to be grafted onto polymer chains or to act as a cross-linking agent, while the polar nitrile and fluoro groups can modify the surface properties and thermal stability of the resulting material.

Material Science Applications

In the field of material science, building blocks containing reactive functional groups are essential for the synthesis of novel polymers and advanced materials. While specific research on this compound in this area is not extensively documented, its structural features suggest potential utility. Compounds with similar structures, such as its isomers, are known to be valuable in modifying polymer properties or enhancing the performance of coatings. chemimpex.comchemimpex.com

The presence of the reactive bromomethyl group allows the molecule to be incorporated into polymer chains through polymerization reactions or to be grafted onto existing polymer backbones. This process of post-polymerization modification is a powerful strategy for tailoring the surface properties and functionalities of materials. The incorporation of the fluorobenzonitrile moiety could impart desirable characteristics to the resulting materials, such as increased thermal stability, chemical resistance, and specific dielectric properties, which are hallmarks of fluorinated polymers. researchgate.net

Derivatization for Chemical Biology Probes

The development of molecular probes for studying biological systems is a cornerstone of chemical biology. These tools often require a core scaffold that can be derivatized to include functionalities for targeting, reporting (e.g., fluorescence), and covalent attachment.

The structure of this compound offers a foundation for such probes. The benzonitrile (B105546) unit, a component of various fluorescent molecules, can serve as part of a fluorophore. The key feature for its use in probes is the bromomethyl group, which acts as a reactive "handle." This handle allows for the covalent attachment of the fluorobenzonitrile tag to specific sites on biomolecules, such as proteins or nucleic acids, typically by reacting with nucleophilic amino acid residues like cysteine or lysine. This derivatization is a critical step in creating probes for imaging or affinity-based applications.

Development of Bioorthogonal Reagents

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biological processes. While this compound is not itself a bioorthogonal reagent, its role as a versatile synthetic intermediate allows for its use in the construction of more complex molecules that are. musechem.com

The compound can serve as a key building block for synthesizing larger, more elaborate chemical biology probes that incorporate a bioorthogonal functional group. For instance, the bromomethyl group can be used to link the fluorobenzonitrile moiety to a molecule containing a bioorthogonal handle, such as an azide, alkyne, or tetrazine. In such a construct, the fluorobenzonitrile portion could function as a reporter element or a structural component, while the bioorthogonal group enables specific and controlled labeling of target biomolecules in a biological environment.

| Compound Name | Synonym | CAS Number | Molecular Formula |

|---|---|---|---|

| This compound | 3-Fluoro-2-(bromomethyl)benzonitrile | 635723-84-1 musechem.com | C₈H₅BrFN nj-finechem.com |

Computational Chemistry and Spectroscopic Analysis in Elucidating Reactivity

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in modern chemical research for predicting molecular properties and reactivity. mdpi.com These computational approaches allow for the investigation of molecular structures, electronic properties, and reaction mechanisms at the atomic level, providing a theoretical framework to understand and predict chemical behavior. nih.gov

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to predict the reactivity of molecules by calculating a variety of chemical descriptors. longdom.org For "2-(Bromomethyl)-3-fluorobenzonitrile," DFT calculations can illuminate how the interplay between the electron-withdrawing nitrile (-CN) and fluoro (-F) groups, and the reactive bromomethyl (-CH2Br) group, governs its chemical behavior.

Detailed research findings from DFT studies on related aromatic compounds help in understanding the intrinsic properties of the target molecule. analis.com.my Key aspects analyzed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. nih.gov

Furthermore, DFT is used to calculate global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors, derived from the conceptual framework of DFT, help in rationalizing and predicting reaction outcomes. mdpi.com

| Descriptor | Symbol | Significance in Reactivity Analysis |

|---|---|---|

| Ionization Potential | I | The minimum energy required to remove an electron; related to electron-donating ability. |

| Electron Affinity | A | The energy released when an electron is added; related to electron-accepting ability. |

| Electronegativity | χ | Measures the tendency of the molecule to attract electrons. longdom.org |

| Chemical Hardness | η | Measures the resistance to a change in electron distribution or charge transfer. longdom.org Hard molecules have a large HOMO-LUMO gap. analis.com.my |

| Electrophilicity Index | ω | A global index that measures the propensity of a species to accept electrons. longdom.org |

Prediction of Reaction Pathways and Transition States

Beyond static reactivity descriptors, DFT is a powerful tool for mapping the entire potential energy surface of a chemical reaction. This allows for the prediction of viable reaction pathways and the identification of transition states, which are the energy maxima along the minimum energy path connecting reactants and products. researchgate.net The energy of the transition state relative to the reactants determines the activation energy, which is a key factor controlling the reaction rate.

The general process involves:

Geometry Optimization: The structures of reactants, products, and any intermediates are fully optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov

For "this compound," this methodology can be applied to predict the outcomes of various reactions, such as nucleophilic substitution at the benzylic carbon. By calculating the activation barriers for competing pathways, one can predict which product is kinetically favored. For instance, the mechanism of substitution by different nucleophiles can be compared to determine selectivity. researchgate.net

Spectroscopic Characterization of Derivatives

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of the products derived from reactions involving "this compound." Each method provides unique information that, when combined, allows for a complete and accurate assignment of the molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule.

For a derivative formed from "this compound," a complete structural assignment is typically achieved using a suite of NMR experiments:

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The aromatic region would show complex multiplets due to coupling between protons and the fluorine atom.

¹³C NMR: Shows the number of different types of carbon atoms. The chemical shifts indicate the functional groups present.

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds.

Consider a hypothetical derivative, 3-Fluoro-2-(azidomethyl)benzonitrile , formed by reacting "this compound" with sodium azide. The expected NMR data would be crucial for confirming its structure.

| Experiment | Expected Observations |

|---|---|

| ¹H NMR | - A singlet for the -CH₂- protons (around δ 4.5 ppm).

|

| ¹³C NMR | - A signal for the -CH₂- carbon (around δ 50 ppm).

|

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. |

| 2D NMR | HMBC correlations from the -CH₂- protons to the adjacent aromatic quaternary carbons and the ipso-carbon of the nitrile group would confirm the connectivity. |

Mass Spectrometry (MS) in Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high precision, allowing for the calculation of its exact elemental formula. nih.gov

When analyzing derivatives of "this compound," HRMS is used to confirm the molecular weight and formula of the product. The fragmentation pattern observed in the mass spectrum provides additional structural information, acting as a molecular fingerprint. For derivatives that retain the bromine atom, a characteristic isotopic pattern will be observed due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, resulting in two peaks of similar intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

| Ion | Description | Expected m/z Values |

|---|---|---|

| [M]⁺ and [M+2]⁺ | Molecular ion peaks | ~213 and ~215 (reflecting ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio) |

| [M-Br]⁺ | Fragment resulting from the loss of a bromine radical | ~134 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. rsc.org Specific bonds absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence or absence of key functional groups. docbrown.info For "this compound" and its derivatives, IR spectroscopy can confirm the presence of the nitrile group and track changes in other functional groups during a reaction.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2220 - 2260 (strong, sharp) |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aryl-F | Stretching | 1100 - 1250 |

| Alkyl C-Br | Stretching | 500 - 600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. mdpi.com The aromatic ring in "this compound" will give rise to characteristic absorptions in the UV region, typically corresponding to π → π* transitions. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) can be affected by the substituents on the aromatic ring and by the solvent. While less useful for detailed structural elucidation compared to NMR, UV-Vis spectroscopy can be used to confirm the presence of the aromatic chromophore and study the effects of conjugation. researchgate.net

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

The development of advanced synthetic methods is crucial for the efficient and safe production of 2-(Bromomethyl)-3-fluorobenzonitrile, particularly for its potential large-scale applications. Modern techniques such as flow chemistry and photocatalysis offer promising avenues to overcome the limitations of traditional batch processing.

Continuous flow chemistry is emerging as a powerful technology for the synthesis of chemical intermediates. This approach offers several advantages over traditional batch methods, including enhanced safety, improved reaction control, and greater scalability. The synthesis of benzylic bromides, such as this compound, can be particularly well-suited for flow chemistry.

Key advantages of employing flow chemistry for the synthesis of this compound include:

Enhanced Safety: Continuous flow reactors handle only small volumes of reactants at any given time, which significantly mitigates the risks associated with highly reactive or unstable intermediates.

Precise Reaction Control: The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature and mixing, leading to higher yields and purities.

Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer duration or by "numbering-up" – running multiple reactors in parallel.

Research into the continuous-flow bromination of benzylic compounds has demonstrated the feasibility of this approach. These systems often utilize readily available reagents and can be operated under milder conditions than their batch counterparts. The application of such a system to the synthesis of this compound could pave the way for its efficient and cost-effective production on an industrial scale.

Photocatalysis has gained significant traction as a green and efficient method for chemical transformations. In the context of this compound, photocatalysis can be instrumental in the activation of the C-Br bond. This activation allows for a variety of subsequent chemical modifications, opening up new synthetic pathways for the derivatization of the molecule.

The C-Br bond in benzylic bromides can be selectively activated under visible light in the presence of a suitable photocatalyst. This process generates a benzylic radical that can participate in a range of coupling reactions. This methodology offers a mild and selective alternative to traditional, often harsher, methods of C-Br bond functionalization. The application of photocatalysis to this compound could enable the synthesis of a diverse library of derivatives with novel properties and potential applications.

Expansion of Application Scope

The unique combination of a reactive bromomethyl group, a cyano moiety, and a fluorine atom on a benzene (B151609) ring makes this compound an attractive scaffold for various applications. Future research is expected to expand its use in fragment-based drug discovery and the agrochemical sector.

Fragment-based drug discovery (FBDD) is a powerful approach for the identification of lead compounds in drug development. This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates.

This compound possesses several characteristics that make it an interesting candidate for inclusion in fragment libraries:

Fluorine and Bromine Content: Both fluorine and bromine are valuable atoms in medicinal chemistry. Fluorine can enhance metabolic stability and binding affinity, while the larger bromine atom can form halogen bonds and serve as a handle for further synthetic elaboration.

Structural Rigidity and Vector for Growth: The benzene ring provides a rigid core, and the bromomethyl group offers a clear vector for growing the fragment into a larger molecule.

Fragment libraries containing fluorinated and brominated compounds are increasingly being utilized in FBDD campaigns. The inclusion of this compound and its close analogs in such libraries could lead to the discovery of novel starting points for the development of therapeutics against a range of diseases.

The development of new and effective agrochemicals is crucial for global food security. Fluorinated organic molecules have a long history of successful application in this sector, often exhibiting enhanced efficacy and favorable environmental profiles. Fluorinated benzonitriles and related structures are known precursors to various herbicides and pesticides. For instance, fluorinated benzyl (B1604629) alcohols, which can be synthesized from fluorinated benzonitriles, are used to prepare cyclopropanecarboxylic acid esters with high insecticidal activity nih.gov.

The structural motifs present in this compound suggest its potential as a valuable intermediate in the synthesis of novel agrochemicals. The combination of the fluorobenzonitrile core with the reactive bromomethyl handle allows for the facile introduction of this moiety into larger, more complex molecules with potential herbicidal, fungicidal, or insecticidal properties. Future research in this area will likely focus on the synthesis and biological evaluation of agrochemical candidates derived from this versatile building block.

Structure-Activity Relationship (SAR) Studies of Derivatives

To fully exploit the potential of this compound in drug discovery and other areas, a thorough understanding of the relationship between the chemical structure of its derivatives and their biological activity is essential. Structure-activity relationship (SAR) studies provide this critical information, guiding the rational design of more potent and selective molecules.

SAR studies on related fluorobenzonitrile-containing compounds have demonstrated the significant impact of substituent positioning and nature on biological activity. For example, in the development of allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4), the synthesis of various substituted 2-fluorobenzonitriles was a key step in exploring the SAR of this class of molecules acs.org.

For derivatives of this compound, SAR studies would involve the systematic modification of the molecule at different positions and the evaluation of the resulting compounds in relevant biological assays. Key areas of modification could include:

Replacement of the bromine atom: Introducing different leaving groups or functionalizing the methyl group can modulate reactivity and interaction with biological targets.

Modification of the cyano group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or converted to other functional groups, which can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

Substitution on the benzene ring: Introducing additional substituents on the aromatic ring can influence the molecule's conformation, lipophilicity, and electronic distribution.

By correlating these structural changes with biological activity, researchers can build a comprehensive SAR model. This model will be invaluable for the future design of derivatives of this compound with optimized properties for specific applications, be it as potent drug candidates or effective agrochemicals. For instance, studies on N-benzyl-2-fluorobenzamide derivatives as dual-target inhibitors for the treatment of triple-negative breast cancer have highlighted the importance of the fluorobenzamide moiety for activity nih.gov. Such insights can inform the design of novel anticancer agents based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 2-(Bromomethyl)-3-fluorobenzonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via bromomethylation of 3-fluorobenzonitrile derivatives. A validated three-step protocol involves:

Bromination : Reacting 3-fluorobenzonitrile with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C .

Purification : Column chromatography using silica gel with hexane/ethyl acetate (9:1) to isolate intermediates.

Characterization : Confirm purity via NMR (¹H/¹³C) and HPLC (>95% purity).

Optimization Tips :

-

Use anhydrous conditions to minimize hydrolysis of the bromomethyl group.

-

Adjust stoichiometry (1.1 eq NBS) and reaction time (6–8 hrs) to suppress di-bromination byproducts.

- Data Table : Comparison of Bromination Methods

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS/AIBN | CCl₄ | 80 | 72 | 95 |

| Br₂/FeCl₃ | CH₂Cl₂ | 25 | 58 | 88 |

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Storage : Keep in amber vials under inert gas (Ar/N₂) at room temperature (20–25°C) to prevent moisture absorption and thermal decomposition .

- Safety : Use fume hoods, nitrile gloves, and eye protection. The compound is a lachrymator (tear-inducing) and may hydrolyze to release HBr.

- Stability Monitoring : Conduct monthly FT-IR checks for C-Br bond integrity (peak at 550–600 cm⁻¹) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃): δ 4.85 (s, 2H, CH₂Br), 7.45–7.70 (m, 3H, aromatic). ¹³C NMR: δ 30.2 (CH₂Br), 117.5 (CN), 115–135 (aromatic C-F coupling) .

- IR : Key peaks at 2230 cm⁻¹ (C≡N), 550–600 cm⁻¹ (C-Br). Note: Reference IR libraries may lack data; cross-validate with computational models (e.g., DFT) .

- MS : ESI-MS expected [M+H]⁺ at m/z 214.03; monitor for fragmentation peaks at m/z 135 (loss of Br) .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the bromomethylation of 3-fluorobenzonitrile derivatives?

- Methodological Answer :

- Side Reactions : Di-bromination or C-F bond cleavage.

- Mitigation :

Use low-temperature radical initiators (e.g., V-70 instead of AIBN) to reduce radical chain propagation .

Introduce steric hindrance via bulky solvents (e.g., tert-butylbenzene) to limit over-bromination.

Monitor reaction progress with in-situ FT-IR to track C-Br bond formation and adjust reagent addition rates.

Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states. Key parameters:

- Electrostatic Potential Maps : Identify electrophilic sites (C-Br: high positive charge).

- Activation Energy : Compare SN2 vs. SN1 pathways; polar aprotic solvents favor SN2 .

- Case Study : Predict regioselectivity in reactions with amines. The para-fluorine group directs nucleophiles to the bromomethyl site via inductive effects.

Q. What are the implications of stereochemical outcomes when using this compound in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use Pd-catalyzed cross-couplings with BINAP ligands to induce enantioselectivity.

- Case Study : In avagacestat synthesis, the compound’s bromomethyl group undergoes Suzuki coupling with boronic esters, achieving >98% ee when using (S)-BINAP .

- Troubleshooting : If racemization occurs, switch to low-polarity solvents (e.g., toluene) and reduce reaction temperatures.

Contradictions and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.